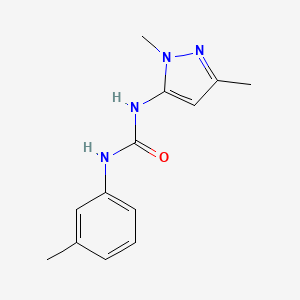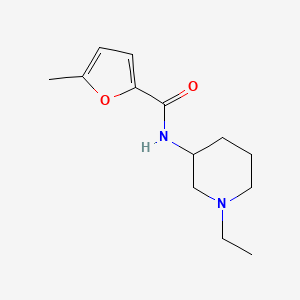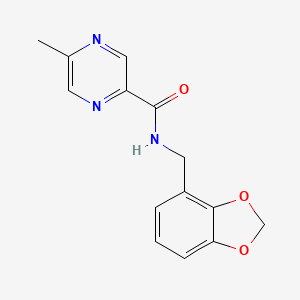![molecular formula C11H15N5 B7530610 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)
4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine is not fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain receptors involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine have been studied in various in vitro and in vivo models. It has been shown to have anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity in animal models of inflammation. In addition, this compound has been studied for its potential as a contrast agent in medical imaging.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine in lab experiments is its high potency and selectivity. It has been shown to have activity against certain cancer cells and inflammation models at low concentrations. Another advantage is its relatively easy synthesis, which allows for large-scale production. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine. One direction is to further study its anti-cancer activity and potential as a therapeutic agent for various types of cancer. Another direction is to investigate its anti-inflammatory activity and potential as a treatment for inflammatory diseases. In addition, there is potential for this compound to be used as a contrast agent in medical imaging, and further research is needed to optimize its properties for this application. Finally, more research is needed to understand the mechanism of action of this compound and its interactions with enzymes and receptors in the body.
Synthesis Methods
The synthesis of 4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4,6-dimethyl-2-nitropyrimidine with 1-methyl-4-(methylthio)-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 4,6-dimethyl-2-nitropyrimidine with 1-methyl-4-(methylthio)-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods have been optimized to produce high yields of the desired compound.
Scientific Research Applications
4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have activity against certain types of cancer cells and has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential as a diagnostic tool in the field of medical imaging.
properties
IUPAC Name |
4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-4-9(2)15-11(14-8)12-5-10-6-13-16(3)7-10/h4,6-7H,5H2,1-3H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIYHSPNHUFCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)


![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)


![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)



![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)
